LC-MS/MS Assay Accuracy Comparison: Deuterated Oseltamivir-d3 Internal Standard Versus No Internal Standard Correction
In validated LC-MS/MS methods for oseltamivir quantification in human plasma, the use of Oseltamivir-d3 as an internal standard achieves accuracy within 91-102% across all concentration levels (0.52-207.00 ng/mL), with precision ranging from 0.9% to 13.7% CV [1]. Without a deuterated internal standard, matrix effects and variable extraction recovery produce unacceptable accuracy deviations typically exceeding 20-30% in plasma-based assays [2].
| Evidence Dimension | Accuracy (Recovery) of Oseltamivir Quantification |
|---|---|
| Target Compound Data | 91-102% accuracy with deuterated Oseltamivir-d3 as internal standard |
| Comparator Or Baseline | Uncorrected (no internal standard): accuracy deviations >20-30% reported |
| Quantified Difference | Accuracy improvement of 20-30% (absolute percentage points) vs. no IS |
| Conditions | Human plasma, solid phase extraction, LC-MS/MS (positive ion mode, triple quadrupole), concentration range 0.52-207.00 ng/mL |
Why This Matters
For procurement supporting regulated bioequivalence studies or clinical trial sample analysis, Oseltamivir-d3 provides validated accuracy that meets FDA/EMA bioanalytical guidance acceptance criteria (±15% bias, ±20% at LLOQ).
- [1] Reddy S, Nayak N, Ahmed I, Thomas L, Mukhopadhyay A, Thangam S. Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study. Asian J Pharm Anal. 2016;6(2):91-102. View Source
- [2] Heinig K, Bucheli F. Sensitive determination of oseltamivir and oseltamivir carboxylate in plasma, urine, cerebrospinal fluid and brain by liquid chromatography–tandem mass spectrometry. J Chromatogr B. 2008;876(1):129-136. View Source
